1,3-Dipyridin-4-ylurea

Catalog No.
S1791025
CAS No.
39642-87-0
M.F
C11H10N4O
M. Wt
214.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dipyridin-4-ylurea

CAS Number

39642-87-0

Product Name

1,3-Dipyridin-4-ylurea

IUPAC Name

1,3-dipyridin-4-ylurea

Molecular Formula

C11H10N4O

Molecular Weight

214.23

InChI

InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16)

SMILES

C1=CN=CC=C1NC(=O)NC2=CC=NC=C2

Synonyms

N,N’-Di-4-pyridinylurea; 1,3-Dipyridin-4-ylurea; Dalfampridine Impurity;

Metal-Organic Frameworks (MOFs) for Nitro-Substituted Compounds Sensing

Specific Scientific Field

    Materials Chemistry: and

Summary

    Metal-organic frameworks (MOFs): are porous materials with tunable properties, making them suitable for various applications.

Results and Outcomes

Drug Delivery via Zinc(II) Coordination Polymer Networks

Specific Scientific Field

    Coordination Chemistry: and

Results and Outcomes

1,3-Dipyridin-4-ylurea is a chemical compound with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.23 g/mol. It is characterized by the presence of two pyridine rings attached to a urea moiety. This compound appears as a white solid and has been identified by its CAS number 39642-87-0. Its structure can be represented as follows:

text
N |C₄H₄N | C=O |C₄H₄N

The compound exhibits properties that make it useful in various

, notably:

  • Catalytic Enantioselective Synthesis: It plays a role in catalytic enantioselective 1,3-dipolar cycloadditions involving azomethine ylides, which are important for synthesizing chiral compounds.
  • Ligand Formation: The compound can act as a bidentate ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties .

Research indicates that 1,3-dipyridin-4-ylurea exhibits various biological activities, such as:

  • Anticancer Properties: Some studies suggest that it may have potential anticancer effects due to its ability to inhibit certain cellular pathways.
  • Antimicrobial Activity: The compound has shown activity against various microbial strains, making it a candidate for further development in antimicrobial therapies .

Several methods have been developed for synthesizing 1,3-dipyridin-4-ylurea:

  • Condensation Reaction: A common method involves the reaction of pyridine derivatives with urea under acidic or basic conditions.
  • Cyclization Reactions: Another approach includes cyclization of appropriate precursors containing both urea and pyridine functionalities.
  • Solvothermal Synthesis: This method utilizes high-temperature and pressure conditions to facilitate the formation of the compound from simpler precursors .

1,3-Dipyridin-4-ylurea finds applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development.
  • Catalysis: The compound is utilized in catalytic processes, particularly in organic synthesis where enantioselectivity is desired.
  • Material Science: It can be used in the development of new materials due to its unique structural properties .

Interaction studies involving 1,3-dipyridin-4-ylurea often focus on its binding affinity with metal ions and other biological targets. These studies are crucial for understanding its potential roles in catalysis and medicinal chemistry. For instance:

  • Metal Complexation: The compound forms stable complexes with transition metals, which can enhance catalytic activity and selectivity in various reactions.
  • Biological Targets: Research is ongoing to elucidate its interactions with specific enzymes and receptors, which may lead to novel therapeutic applications .

Several compounds share structural similarities with 1,3-dipyridin-4-ylurea. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Di(pyridin-2-yl)ureaUrea derivativeExhibits different biological activities compared to 1,3-dipyridin-4-ylurea .
N,N'-Di(4-pyridinyl)ureaUrea derivativeSimilar coordination chemistry but different reactivity patterns .
N,N'-Bis(2-pyridyl)ureaUrea derivativeDifferent substitution on pyridine rings affects solubility and reactivity .

Uniqueness of 1,3-Dipyridin-4-ylurea

The uniqueness of 1,3-dipyridin-4-ylurea lies in its specific arrangement of pyridine rings and their substituents, which influence its reactivity and interaction profiles. This distinct structure allows it to participate effectively in enantioselective reactions while exhibiting promising biological activities that are not necessarily shared by similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.3

Appearance

White Solid

Dates

Modify: 2024-04-14

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